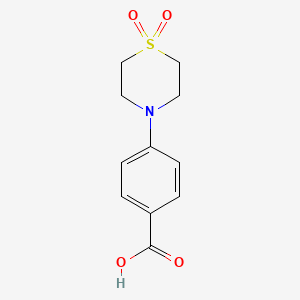

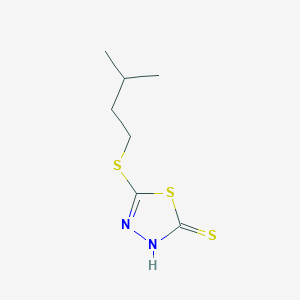

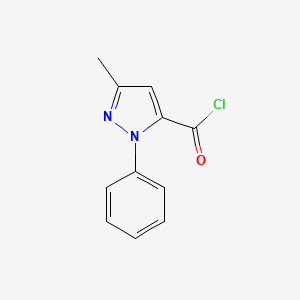

![molecular formula C12H15NO4S B1303298 2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid CAS No. 338421-45-7](/img/structure/B1303298.png)

2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C12H15NO4S . It has an average mass of 269.317 Da and a monoisotopic mass of 269.072174 Da .

Synthesis Analysis

The synthesis of this compound could potentially involve a malonic ester synthesis , which is a chemical reaction where an ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .Molecular Structure Analysis

The molecular structure of this compound consists of a methoxybenzyl group, an amino group, an oxoethyl group, a sulfanyl group, and an acetic acid group .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially include reactions at the benzylic position . These reactions typically involve a free radical mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C12H15NO4S, an average mass of 269.317 Da, and a monoisotopic mass of 269.072174 Da .Applications De Recherche Scientifique

Chemiluminescence and Synthesis

- Base-Induced Chemiluminescence : The compound has been involved in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which exhibit base-induced chemiluminescence. This property is significant for applications in analytical chemistry and bioimaging (Watanabe et al., 2010).

Molecular Synthesis

- Cyclization Reactions : It has been used in reactions leading to the cyclization of certain compounds, offering pathways for synthesizing diverse molecular structures, useful in medicinal chemistry and drug design (Ukrainets et al., 2014).

Protective Group Chemistry

- Protection of Hydroxyl Groups : This compound has been utilized in the design and synthesis of protective groups for hydroxyl functionalities in organic compounds, which is a crucial aspect in the synthesis of complex molecules (Spjut et al., 2010).

Molecular Transformations

- Alkylation and Amino(hydroxy)methylation : It's involved in reactions of 1,2,4-triazole-3-thiols, leading to new molecular structures. This is important in the synthesis of pharmaceuticals and agrochemicals (Kaldrikyan et al., 2016).

Biological Activity Studies

- Anticancer Properties : Some derivatives of this compound have been synthesized and evaluated for their anticancer properties. This highlights its potential in the development of new cancer therapies (Bekircan et al., 2008).

Propriétés

IUPAC Name |

2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-17-10-4-2-9(3-5-10)6-13-11(14)7-18-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXMMDXZXALGKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377193 |

Source

|

| Record name | 2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid | |

CAS RN |

338421-45-7 |

Source

|

| Record name | 2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

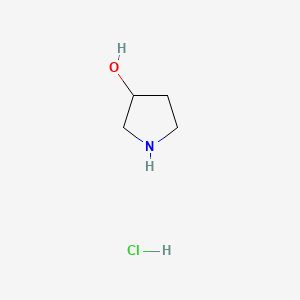

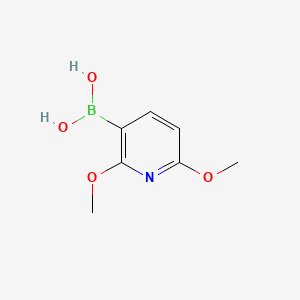

![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1303221.png)

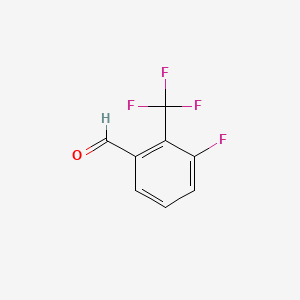

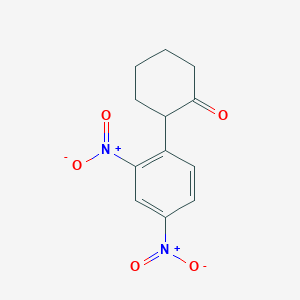

![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B1303267.png)

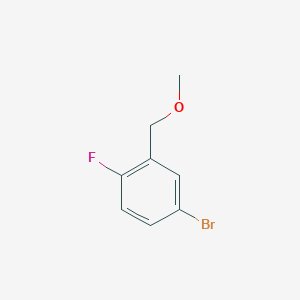

![1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303271.png)